[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane

Catalog No.
S15786903
CAS No.
93762-38-0
M.F
C14H27ClO3
M. Wt
278.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxira...

CAS Number

93762-38-0

Product Name

[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane

IUPAC Name

2-[(1-chloro-3-octoxypropan-2-yl)oxymethyl]oxirane

Molecular Formula

C14H27ClO3

Molecular Weight

278.81 g/mol

InChI

InChI=1S/C14H27ClO3/c1-2-3-4-5-6-7-8-16-10-13(9-15)17-11-14-12-18-14/h13-14H,2-12H2,1H3

InChI Key

QJCYYVDJEYLVQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(CCl)OCC1CO1

[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane is a chemical compound with the molecular formula C₁₄H₂₇ClO₃ and a molecular weight of 278.82 g/mol. It is classified under various chemical databases with the CAS number 93762-38-0 and EINECS number 297-751-1. The structure features an oxirane (epoxide) group, which imparts unique reactivity characteristics, particularly in nucleophilic substitution reactions. This compound is notable for its chloromethyl and octyloxy substituents, which enhance its solubility and reactivity in organic synthesis .

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of new compounds.
  • Ring Opening Reactions: The epoxide can be opened by nucleophiles under acidic or basic conditions, producing diols or other functionalized compounds.
  • Rearrangement Reactions: Under certain conditions, the compound may also undergo rearrangement to form different structural isomers.

These reactions make it a valuable intermediate in synthetic organic chemistry .

While specific biological activity data on [1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane is limited, compounds containing chloromethyl and ether functionalities often exhibit varied biological properties. Chlorinated organic compounds can show antimicrobial and antifungal activities due to their ability to disrupt cellular membranes. Additionally, the octyloxy group may enhance lipophilicity, potentially affecting bioavailability and interaction with biological systems .

Several synthetic routes can be employed to produce [1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane:

  • Halogenation of Alcohols: Starting from an alcohol derivative, halogenation can be achieved using reagents like thionyl chloride or phosphorus trichloride to introduce the chloromethyl group.
  • Ether Formation: The octyloxy group can be introduced through etherification reactions involving octanol and an appropriate alkylating agent.
  • Epoxidation: The final step involves converting the resulting compound into an epoxide through methods such as peracid oxidation or using a suitable epoxidizing agent.

These methods highlight the versatility of synthetic pathways available for this compound .

[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane finds applications in various fields:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  • Chemical Manufacturing: Used in producing specialty chemicals and materials due to its reactive nature.
  • Potential Use in Pharmaceuticals: Its biological activity suggests possible applications in drug development, particularly in antimicrobial agents.

The versatility of this compound makes it a valuable asset in industrial chemistry .

Interaction studies involving [1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane are crucial for understanding its reactivity and potential biological effects. Research typically focuses on:

  • Reactivity with Nucleophiles: Investigating how various nucleophiles interact with the chloromethyl group and the oxirane ring.
  • Biocompatibility Assessments: Evaluating the effects of this compound on cell lines or microbial systems to ascertain toxicity levels and efficacy as an antimicrobial agent.

Such studies help elucidate its safety profile and potential applications in pharmaceuticals and biochemistry .

Several compounds share structural similarities with [1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Octyloxy methyl oxiraneC₁₁H₂₂O₂Lacks chloromethyl functionality
Chloromethyl ethyl etherC₇H₁₅ClOShorter carbon chain; less hydrophobic
2-Chloro-1-methoxypropaneC₄H₉ClODifferent functional groups; more reactive
1-Chloro-2-methoxypropaneC₄H₉ClOSimilar reactivity but different substituents

The uniqueness of [1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane lies in its combination of both chlorinated and ether functionalities along with an epoxide structure, which provides distinct reactivity patterns not found in simpler analogs .

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

278.1648724 g/mol

Monoisotopic Mass

278.1648724 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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